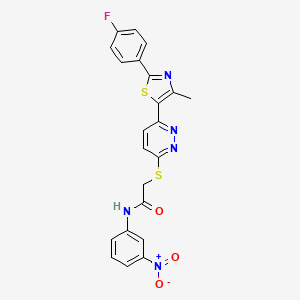
N-(1-((4-氟苯基)磺酰)-1,2,3,4-四氢喹啉-7-基)-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to the compound , often involves the reaction of suitable amine precursors with sulfonyl chlorides or isothiocyanates. For example, sulfonamides have been synthesized by reacting 3,4-diaminobenzophenone, 8-aminoquinoline, or 2-picoylamine with 4-nitrobenzensulfonyl chloride, yielding compounds with varied biological activities (Cumaoğlu et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, is characterized by the presence of a sulfonyl group attached to an amine group, forming the sulfonamide linkage. This structure is crucial for the compound's interaction with biological targets. Crystallographic studies provide insights into the compound's conformation and intermolecular interactions (Suchetan et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including the compound of interest, participate in various chemical reactions, reflecting their reactivity and functional group transformations. For instance, the Rh(III)-catalyzed defluorinative annulation of N-sulfonylarylamides with ethyl 2-diazo-3,3,3-trifluoropropanoate for the synthesis of isoquinolines showcases the compound's reactivity and potential for structural diversification (Li et al., 2022).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. Studies on closely related sulfonamide compounds reveal the impact of structural modifications on these physical properties, highlighting the importance of molecular design (Dudutienė et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, such as acidity, basicity, and reactivity toward nucleophiles or electrophiles, are crucial for its biochemical and therapeutic activities. The presence of the sulfonyl and amine groups contributes to its unique reactivity profile, making it a valuable candidate for further medicinal chemistry research (Mun et al., 2012).
科学研究应用
合成和生物活性
促凋亡效应和抗癌活性: 已合成磺胺衍生物并评估其促凋亡效应和抗癌活性。携带磺胺基团的化合物显示出明显的细胞增殖减少,并诱导促凋亡基因的mRNA表达,表明在癌症治疗中具有潜在的治疗应用(Cumaoğlu等,2015)。
Diels–Alder 反应: 已生成N-磺酰基取代的氮杂-邻二甲苯烯,并参与Diels–Alder 反应,导致四氢喹啉和喹啉衍生物的合成。这展示了该化合物在有机合成和新化学实体开发中的实用性(Consonni等,1996)。
抗微生物活性: 从3-氟-4-吗啉基苯胺合成的磺胺和氨基甲酸酯显示出显著的抗微生物活性,表明它们作为开发新的抗微生物药物的引导化合物的潜力(Janakiramudu et al., 2017)。
分子相互作用和机制
蛋白激酶C 抑制: 一项研究引入了一种荧光蛋白激酶C 抑制剂,通过竞争性地抑制酶在组织实验中的作用,突显了该化合物在与蛋白激酶调节相关的研究和治疗应用中的潜力(Hagiwara et al., 1988)。
与 Zn2+ 的络合: 已研究了特定荧光团与 Zn2+ 的络合,表明在开发用于金属离子检测的荧光探针方面具有应用,这可能对生物成像和诊断产生影响(Coleman et al., 2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-2-6-21(14-16)30(26,27)24-19-10-7-17-5-3-13-25(22(17)15-19)31(28,29)20-11-8-18(23)9-12-20/h2,4,6-12,14-15,24H,3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAJCLINCBLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
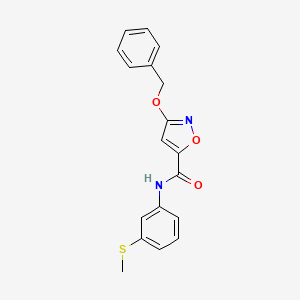
![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
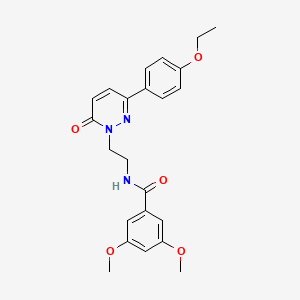
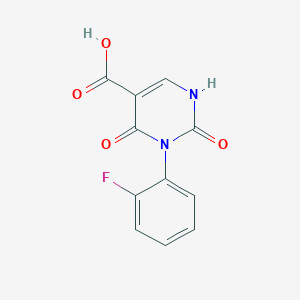

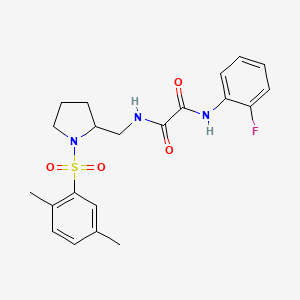
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
